![molecular formula C14H16N2O2 B4388210 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile](/img/structure/B4388210.png)
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile
Vue d'ensemble
Description
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile, also known as MOB-015, is a novel antifungal compound that has been developed for the treatment of fungal infections. MOB-015 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of onychomycosis, a common fungal infection of the nails.
Mécanisme D'action
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This results in the disruption of the cell membrane and ultimately leads to fungal cell death. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has also been shown to have activity against biofilms, which are a common cause of persistent fungal infections.
Biochemical and Physiological Effects
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been shown to have minimal effects on human cells, indicating a high degree of selectivity for fungal cells. In animal studies, 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been well tolerated and has shown no significant adverse effects. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile is metabolized in the liver and excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile is its broad-spectrum activity against a range of fungal species. This makes it a potentially useful tool for studying fungal infections in the lab. However, the complex synthesis process and high cost of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile may limit its use in some research settings.
Orientations Futures
There are several potential future directions for 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile research. One area of interest is the development of combination therapies that include 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile and other antifungal agents. Another area of interest is the use of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile for the treatment of other fungal infections, such as candidiasis and aspergillosis. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile in humans.
Applications De Recherche Scientifique
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been extensively studied for its antifungal properties. In vitro studies have shown that 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has broad-spectrum activity against a range of fungal species, including those that are resistant to current antifungal therapies. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has also been shown to have low toxicity and high selectivity for fungal cells, making it an attractive candidate for clinical development.
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-oxo-2-phenylbutanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-13(12-4-2-1-3-5-12)14(17)11-16-6-8-18-9-7-16/h1-5,13H,6-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMCPTWWXPCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.